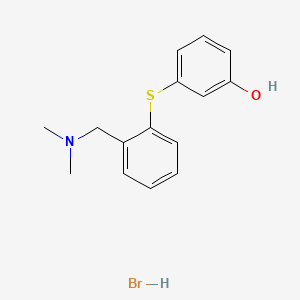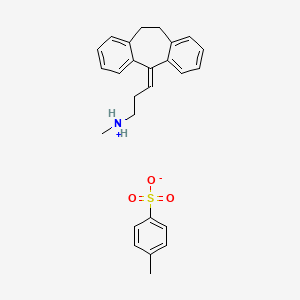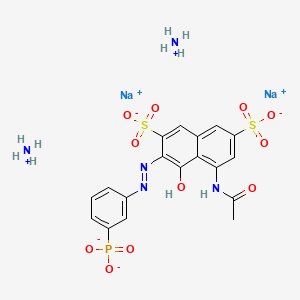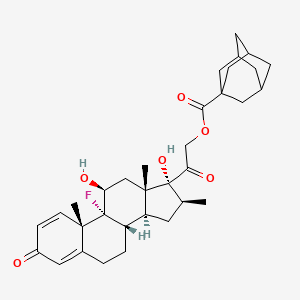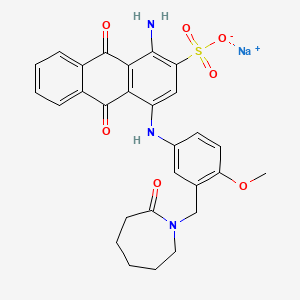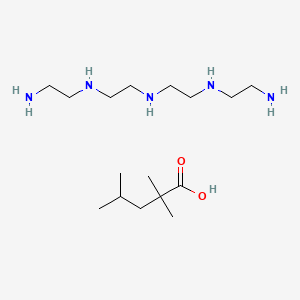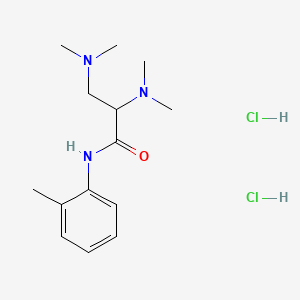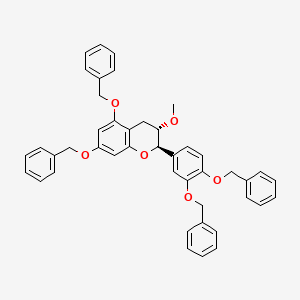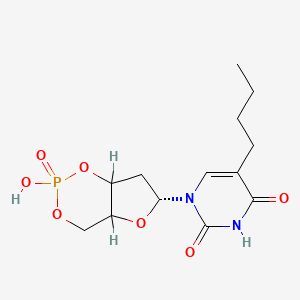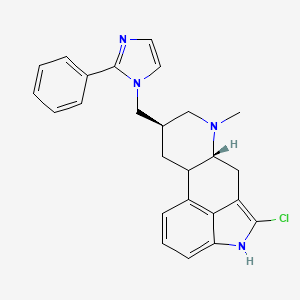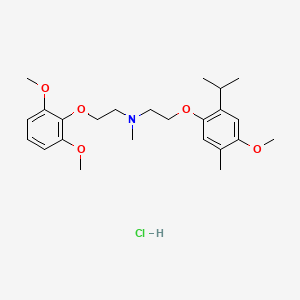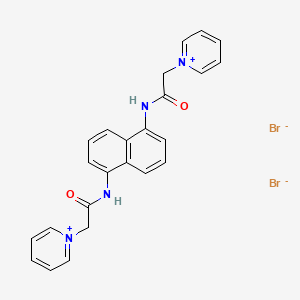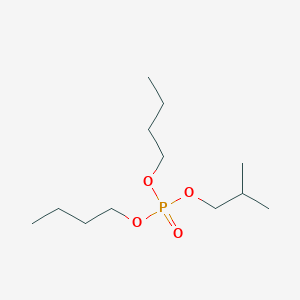
Dibutyl 2-methylpropyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl 2-methylpropyl phosphate is an organophosphate compound with the molecular formula C12H27O4P. It is a colorless to pale yellow liquid that is slightly soluble in water and miscible with alcohol. This compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutyl 2-methylpropyl phosphate can be synthesized through the esterification of phosphoric acid with butanol and 2-methylpropanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to increase the reaction rate. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl 2-methylpropyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of phosphoric acid and the corresponding alcohols.
Oxidation: It can undergo oxidation reactions to form phosphate esters with higher oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Phosphoric acid and butanol or 2-methylpropanol.
Oxidation: Phosphate esters with higher oxidation states.
Substitution: Various substituted phosphate esters depending on the nucleophile used.
Applications De Recherche Scientifique
Dibutyl 2-methylpropyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a flame retardant, plasticizer, and solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of dibutyl 2-methylpropyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyl phthalate: A commonly used plasticizer with similar ester functional groups.
Diisobutyl phthalate: Another plasticizer with similar chemical properties but different alkyl groups.
Tri-n-butyl phosphate: A related organophosphate compound used as a solvent and plasticizer.
Uniqueness
Dibutyl 2-methylpropyl phosphate is unique due to its specific combination of butyl and 2-methylpropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
7242-57-1 |
|---|---|
Formule moléculaire |
C12H27O4P |
Poids moléculaire |
266.31 g/mol |
Nom IUPAC |
dibutyl 2-methylpropyl phosphate |
InChI |
InChI=1S/C12H27O4P/c1-5-7-9-14-17(13,15-10-8-6-2)16-11-12(3)4/h12H,5-11H2,1-4H3 |
Clé InChI |
UQLOARBXUOQVSM-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(OCCCC)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


